molecular formula C9H13NO2S B13225657 Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13225657
M. Wt: 199.27 g/mol
InChI Key: PHRQSUQXTORKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate, also known as (2R)-2-amino-3-(3-methylthiophen-2-yl)propanoate, is an organic compound with significant potential in medicinal chemistry. This compound features a thiophene ring, an amino group, and a methyl ester group, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C12H15NO2S
  • Molecular Weight : 199.27 g/mol
  • Structure : The compound's stereochemistry is indicated by (2R), which plays a vital role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the presence of the thiophene moiety. These interactions can influence various cellular processes, including:

  • Inhibition of GABA Uptake : Studies have shown that compounds with similar structures can inhibit GABA transporters, which are critical in regulating neurotransmitter levels in the brain. This inhibition may lead to potential applications in treating neurological disorders such as anxiety and depression .
  • Antinociceptive Properties : In vivo experiments have demonstrated that related compounds exhibit antinociceptive effects in rodent models of neuropathic pain, suggesting that this compound may also possess similar analgesic properties .

Biological Activity Summary

Activity Description
GABA Transport InhibitionPotential for treating anxiety and depression by modulating neurotransmitter levels.
Antinociceptive EffectsDemonstrated pain relief in neuropathic pain models without inducing motor deficits.
Interaction with EnzymesPossible interactions with enzymes involved in metabolic pathways, influencing various physiological functions.

Case Studies and Research Findings

  • GABA Transport Inhibition : A study focused on novel amino acids designed as GABA uptake inhibitors found that structural analogs exhibited significant inhibitory activity against all four mouse GAT subtypes. The findings suggest that modifications to the amino acid structure can enhance inhibitory effects, potentially including this compound .
  • Antinociceptive Activity : In rodent models, compounds structurally related to this compound showed substantial antinociceptive properties across various neuropathic pain models (e.g., chemotherapy-induced models). These studies indicate the potential for this compound as a therapeutic agent in pain management .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry compared to structurally similar compounds. Below is a comparison table highlighting key features:

Compound Name CAS Number Structural Features
Methyl 3-amino-2-thiophenecarboxylate2229442-86-6Contains a thiophene ring but differs in substitution pattern.
Methyl 3-amino-3-(4-isopropylphenyl)propanoateNot availableSimilar backbone but different aromatic substituent.
(S)-2-Amino-3-(thiophen-2-yl)propanoic acid22951-96-8Lacks the methyl ester functionality; different stereochemistry.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 2-amino-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-4,7H,5,10H2,1-2H3

InChI Key

PHRQSUQXTORKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.